1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dodecan-2-ol chain attached to a benzothiazole ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable dodecan-2-ol derivative. One common method involves the nucleophilic substitution reaction where 1,3-benzothiazole-2-thiol reacts with a halogenated dodecan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the dodecan-2-ol chain can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides, and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfanyl derivatives.
Substitution: Esters, ethers, and other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with GABA receptors and sodium channels, influencing neuronal activity and exhibiting anticonvulsant effects . The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another compound with a similar sulfanyl linkage but different heterocyclic core.
Uniqueness: 1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol is unique due to its specific dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. The presence of the long alkyl chain enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
CAS No. |
244221-76-9 |
---|---|
Molecular Formula |
C19H29NOS2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C19H29NOS2/c1-2-3-4-5-6-7-8-9-12-16(21)15-22-19-20-17-13-10-11-14-18(17)23-19/h10-11,13-14,16,21H,2-9,12,15H2,1H3 |
InChI Key |
JESFEHVRCYZBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CSC1=NC2=CC=CC=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.